![molecular formula C16H12N2O7 B15149145 5-{[(4-Methyl-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149145.png)
5-{[(4-Methyl-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a nitro group, and an amido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by amide formation with 3-aminobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also involve continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed
Reduction of Nitro Group: Formation of 5-(4-Methyl-3-aminobenzamido)benzene-1,3-dicarboxylic acid.
Oxidation of Methyl Group: Formation of 5-(4-Carboxy-3-nitrobenzamido)benzene-1,3-dicarboxylic acid.
Aplicaciones Científicas De Investigación
5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel materials with specific properties, such as metal-organic frameworks (MOFs) for gas storage and separation
Mecanismo De Acción
The mechanism of action of 5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitro and amido groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid groups can also participate in coordination chemistry, forming complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
Isophthalic Acid: Similar structure but lacks the nitro and amido groups.
Terephthalic Acid: Para-substituted isomer of isophthalic acid.
Phthalic Acid: Ortho-substituted isomer of isophthalic acid.
Propiedades
Fórmula molecular |
C16H12N2O7 |
|---|---|
Peso molecular |
344.27 g/mol |
Nombre IUPAC |
5-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H12N2O7/c1-8-2-3-9(7-13(8)18(24)25)14(19)17-12-5-10(15(20)21)4-11(6-12)16(22)23/h2-7H,1H3,(H,17,19)(H,20,21)(H,22,23) |
Clave InChI |
WHBIBZATALEYTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


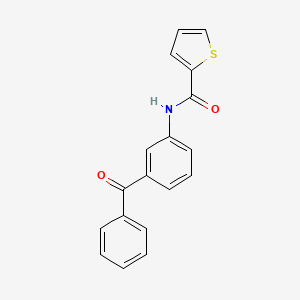
![3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)](/img/structure/B15149077.png)
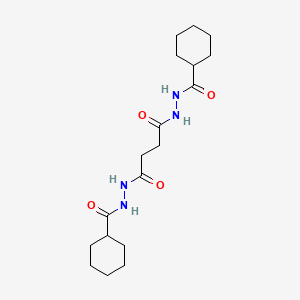
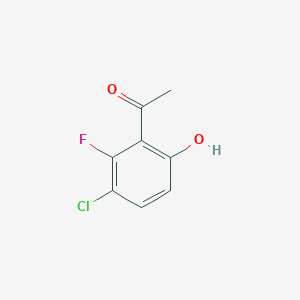
![N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B15149090.png)
![N-[(3-cyano-1-methylindol-2-yl)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B15149100.png)
![Ethyl [2-(1,3-benzothiazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate](/img/structure/B15149106.png)
![N-(3-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15149112.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15149114.png)
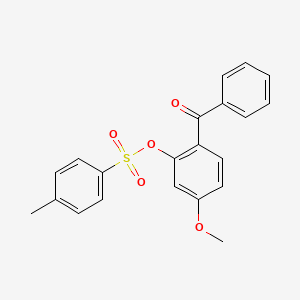
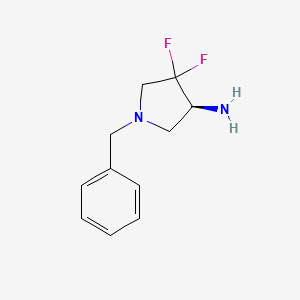
![5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B15149127.png)
![N-(4-fluorobenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B15149128.png)
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B15149135.png)
